molecular formula C19H16ClN3 B4501305 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4501305
M. Wt: 321.8 g/mol
InChI Key: KSPAKATWKPWTLQ-UHFFFAOYSA-N
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Description

2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of pyridazinone derivatives.

Scientific Research Applications

2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-chlorophenylhydrazine with a suitable precursor to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the pyridazinone and tetrahydroisoquinoline moieties, which confer distinct pharmacological properties. This structural uniqueness allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3/c20-17-7-5-15(6-8-17)18-9-10-19(22-21-18)23-12-11-14-3-1-2-4-16(14)13-23/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPAKATWKPWTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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